Montelukast

CysLT1 pharmacology LTC4 binding human lung parenchyma

Montelukast (CAS 142522-28-9) is an orally active, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist belonging to the leukotriene receptor antagonist (LTRA) class. It is structurally distinct from other LTRAs, featuring a quinolinyl-ethenyl-phenyl core with a thio-methyl-cyclopropaneacetic acid side chain that confers specific binding characteristics.

Molecular Formula C35H36ClNO3S
Molecular Weight 586.2 g/mol
CAS No. 142522-28-9
Cat. No. B128269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMontelukast
CAS142522-28-9
SynonymsMK 0476
MK-0476
montelukast
montelukast sodium
Singulair
sodium 1-(((1-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropylacetate
Molecular FormulaC35H36ClNO3S
Molecular Weight586.2 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
InChIInChI=1S/C35H36ClNO3S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
InChIKeyUCHDWCPVSPXUMX-TZIWLTJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitymixes with water (>100 mg/ml, 25 C)
In water, 3.6X10-6 mg/L at 25 °C (est)
8.20e-06 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Montelukast (CAS 142522-28-9) Product Specification and CysLT1 Receptor Antagonist Procurement Guide


Montelukast (CAS 142522-28-9) is an orally active, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist belonging to the leukotriene receptor antagonist (LTRA) class [1]. It is structurally distinct from other LTRAs, featuring a quinolinyl-ethenyl-phenyl core with a thio-methyl-cyclopropaneacetic acid side chain that confers specific binding characteristics. Montelukast sodium is a hygroscopic, optically active, white to off-white powder freely soluble in methanol, ethanol, and water, and practically insoluble in acetonitrile [2]. The compound demonstrates potent inhibition of LTD4-induced bronchoconstriction with an oral ED50 of 69 nmol/kg in anesthetized guinea pigs [3].

Montelukast (CAS 142522-28-9): Why Class-Level LTRA Interchangeability Is Not Supported by Evidence


Despite belonging to the same CysLT1 receptor antagonist class, montelukast cannot be reliably substituted with other LTRAs (e.g., zafirlukast, pranlukast) or leukotriene synthesis inhibitors (e.g., zileuton) without considering quantifiable pharmacological and clinical differences. These agents exhibit distinct binding kinetics at the LTC4 high-affinity site, divergent selectivity profiles (including off-target interactions at P2Y receptors and soluble epoxide hydrolase), and substantially different pharmacokinetic properties including half-life and food-effect susceptibility [1][2]. Furthermore, head-to-head clinical trials demonstrate measurable differences in efficacy outcomes between montelukast and comparators [3]. Substitution based solely on class membership risks introducing uncharacterized variables into experimental or therapeutic protocols.

Montelukast (CAS 142522-28-9): Quantified Comparative Evidence Against Zafirlukast, Pranlukast, and Zileuton


Montelukast vs. Zafirlukast: Differential Interaction with LTC4 High-Affinity Binding Sites in Human Lung Parenchyma

In equilibrium and kinetic binding studies using human lung parenchyma membranes, montelukast demonstrates an intermediate behavior with detectable interaction at the high-affinity LTC4 binding site (revealed in kinetic studies), whereas zafirlukast is totally unable to inhibit 3H-LTC4 binding under the same conditions [1]. The rank order of potency for 3H-LTD4 receptor (CysLT1) was zafirlukast = montelukast > LM-1507 = LM-1484 = pranlukast [1].

CysLT1 pharmacology LTC4 binding human lung parenchyma receptor kinetics

Montelukast CysLT1/CysLT2 Receptor Selectivity: >2000-Fold Discrimination in Human Receptor Assays

Montelukast exhibits high selectivity for CysLT1 over CysLT2 receptors, with an IC50 of 4.9 nM in HEK293 cell membranes expressing the human CysLT1 receptor, compared to an IC50 of >10,000 nM (10 μM) in COS-7 cell membranes expressing the human CysLT2 receptor [1]. This represents >2,040-fold selectivity for the primary target receptor.

CysLT2 selectivity receptor profiling HEK293 COS-7

Montelukast vs. Pranlukast: Differential Off-Target Activity at P2Y Receptors

In functional studies using dU937 cells, both montelukast and pranlukast inhibited UTP- and UDP-induced calcium mobilization, but with distinct potency profiles. Montelukast inhibited UTP effects with IC50 = 7.7 μM and UDP effects with IC50 = 4.5 μM, while pranlukast exhibited greater off-target potency with IC50 values of 4.3 μM (UTP) and 1.6 μM (UDP) [1]. In contrast, 10 μM montelukast had no effect on carbachol-induced Ca2+ rise mediated by endogenous M3 muscarinic receptors in control astrocytoma cells [1].

P2Y receptor off-target pharmacology UTP UDP calcium mobilization

Montelukast vs. Zileuton: Comparative Clinical Efficacy in Chronic Persistent Asthma (Head-to-Head RCT)

In a 12-week randomized, comparative, multicentric clinical trial of 210 patients with mild to moderate chronic persistent asthma, zileuton extended-release (2400 mg/day) produced a mean PEFR improvement of 64.8 ± 52.8 L/min (27.0% improvement), while montelukast (10 mg/day) produced a mean PEFR improvement of 40.6 ± 47.5 L/min (18.4% improvement) [1]. The difference in absolute PEFR improvement was statistically significant (P < 0.001), and the percentage improvement difference was also significant (P = 0.006) [1]. Zileuton ER led to ≥12% PEFR improvement in 67.9% of patients (74/109) compared to 51.5% of patients (52/101) for montelukast [1].

asthma PEFR clinical trial zileuton head-to-head RCT

Montelukast vs. Zafirlukast: Once-Daily Dosing Enabled by Distinct Pharmacokinetic Profile

Montelukast exhibits a plasma half-life of 2.7-5.5 hours with clinically validated once-daily dosing, whereas zafirlukast has a longer half-life of approximately 10 hours but requires twice-daily administration [1][2]. Dose-ranging studies confirmed that once-daily ingestion of 10 mg montelukast was effective and safe, with higher doses providing no additional efficacy [3]. In contrast, zafirlukast absorption is significantly decreased in the presence of food, whereas montelukast bioavailability is not affected by food intake [2][4].

pharmacokinetics half-life dosing frequency food effect

Montelukast vs. Zafirlukast and Pranlukast: Comparative PPARγ Activation and sEH Inhibition Off-Target Profiles

In side-by-side in vitro profiling, montelukast, pranlukast, and zafirlukast inhibited human soluble epoxide hydrolase (sEH) with IC50 values of 1.9 μM, 14.1 μM, and 0.8 μM, respectively [1]. In contrast, only montelukast and zafirlukast activated PPARγ in a reporter gene assay, with montelukast showing EC50 = 1.17 μM (21.9% maximum activation) and zafirlukast showing EC50 = 2.49 μM (148% maximum activation) [1]. Montelukast also demonstrated no effect on FPR2/ALX receptor signaling at concentrations up to 100 μM [2].

PPARγ soluble epoxide hydrolase off-target activity reporter gene assay

Montelukast (CAS 142522-28-9): Evidence-Based Procurement and Research Application Scenarios


CysLT1-Specific Pathway Studies Requiring Minimal CysLT2 or P2Y Receptor Cross-Reactivity

For experimental protocols requiring clean interrogation of CysLT1-mediated signaling with minimal confounding from CysLT2 receptor engagement or P2Y receptor off-target effects, montelukast is the preferred selection over pranlukast and zafirlukast. Montelukast demonstrates >2,040-fold selectivity for CysLT1 over CysLT2 (IC50 4.9 nM vs. >10,000 nM) [1], and exhibits lower off-target potency at P2Y receptors compared to pranlukast (montelukast UDP IC50 = 4.5 μM vs. pranlukast UDP IC50 = 1.6 μM) [2]. This cleaner pharmacological profile reduces the risk of off-target signal contamination in cellular and tissue-based assays.

Chronic Dosing Protocols Requiring Once-Daily, Food-Independent Administration

In research or clinical protocols where dosing adherence and pharmacokinetic consistency are critical, montelukast (10 mg once daily, no food effect) offers measurable practical advantages over zafirlukast (20 mg twice daily, requires dosing 1 hour before or 2 hours after meals) [1][2]. Montelukast's once-daily regimen is supported by dose-ranging studies confirming that higher doses provide no additional efficacy [3]. For applications requiring maximal bronchodilatory effect rather than dosing convenience, however, zileuton ER demonstrates superior PEFR improvement (64.8 vs. 40.6 L/min) in head-to-head trials [4] and should be considered despite different safety monitoring requirements.

Investigations Involving LTC4-Dominant Signaling Pathways in Pulmonary Tissues

For studies examining LTC4-mediated signaling in human lung parenchyma, montelukast provides unique pharmacological access to the high-affinity LTC4 binding site that zafirlukast cannot engage [1]. Kinetic binding studies reveal that montelukast interacts with 3H-LTC4 sites (detectable in kinetic studies), whereas zafirlukast is totally unable to inhibit 3H-LTC4 binding under identical conditions [1]. This differential binding profile makes montelukast the compound of choice for experimental systems where LTC4-mediated effects are of primary interest.

Metabolic or Anti-Inflammatory Studies Sensitive to PPARγ Confounding

When investigating pathways where PPARγ activation could confound interpretation of results, montelukast provides a cleaner pharmacological tool than zafirlukast. In reporter gene assays, montelukast activates PPARγ with only 21.9% maximal activation compared to 148% maximal activation for zafirlukast [1]. Montelukast also exhibits weaker soluble epoxide hydrolase inhibition compared to zafirlukast (IC50 1.9 μM vs. 0.8 μM) [1]. For studies requiring minimal PPARγ-mediated transcriptional effects, montelukast presents a more suitable option among the LTRA class.

Quote Request

Request a Quote for Montelukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.